Benzyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
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Overview
Description
Benzyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a compound that features a benzylamine group attached to a fluorinated phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The starting material, 2-fluorophenylboronic acid, is reacted with pinacol in the presence of a dehydrating agent to form the boronic ester.
Substitution Reaction: The boronic ester is then subjected to a substitution reaction with benzylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The fluorinated phenyl ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.
Scientific Research Applications
Benzyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine in chemical reactions involves the activation of the boronic ester group. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity and stability in certain reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and benzylamine groups, making it less versatile in certain applications.
2-Fluorophenylboronic Acid: Similar structure but without the benzylamine group, limiting its use in amine-related reactions.
Benzylamine: Does not contain the boronic ester group, reducing its applicability in Suzuki-Miyaura coupling reactions.
Uniqueness
Benzyl({[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is unique due to the combination of the boronic ester, fluorine, and benzylamine groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BFNO2/c1-19(2)20(3,4)25-21(24-19)17-10-11-18(22)16(12-17)14-23-13-15-8-6-5-7-9-15/h5-12,23H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXRGTFKOYVELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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